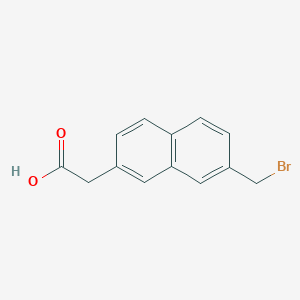
5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine involves several steps. One common method includes the reaction of 4-cyclopropyl-6-methoxypyrimidine with bromine in the presence of a suitable solvent like ethanol . The reaction is typically carried out at low temperatures and then gradually warmed to room temperature, allowing the reaction to proceed over several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: While not used directly as a drug, it can be part of the research in developing new pharmaceuticals.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the context of its use in research .
Comparison with Similar Compounds
5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine can be compared with similar compounds such as 5-Bromo-4-cyclopropyl-6-methoxypyrimidine . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific combination of functional groups, which can influence its interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C12H17BrN2O |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-4-methoxy-6-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C12H17BrN2O/c1-7(2)6-9-10(13)12(16-3)15-11(14-9)8-4-5-8/h7-8H,4-6H2,1-3H3 |
InChI Key |
HOPUVOUMMRFVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=NC(=N1)C2CC2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B11843965.png)
![4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl-](/img/structure/B11843970.png)

![3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11843984.png)
![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)





![4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline](/img/structure/B11844004.png)

